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Compound of Interest

Compound Name: 3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100

A Comprehensive Spectroscopic Guide to 3,5-
Dichlorobenzoic Acid

Note to the Reader: This technical guide provides a detailed overview of the spectroscopic data
for 3,5-dichlorobenzoic acid. Following a comprehensive search, specific experimental
spectroscopic data for 3-(3,5-dichlorophenyl)benzoic acid was not readily available in the
public domain. The information presented herein pertains to the structurally distinct compound,
3,5-dichlorobenzoic acid, and is intended to serve as a valuable resource for researchers,
scientists, and professionals in drug development.

This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 3,5-dichlorobenzoic acid, supported by detailed experimental
protocols and visual diagrams to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,5-dichlorobenzoic
acid.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L .
Multiplicity Constant (J) Assighment Solvent
(3) ppm
Hz
7.85 Doublet 2.0 H-2, H-6 DMSO-d6
7.90 Triplet 2.0 H-4 DMSO-d6

Reference:[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm Assignment Solvent

165.4 C=0 DMSO

135.0 C-ClI DMSO

134.8 C-COOH DMSO

132.7 C-H (Ar) DMSO

128.3 C-H (Ar) DMSO
Reference:

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Assignment

3084 C-H stretch (aromatic)

2663 O-H stretch (carboxylic acid)
1706 C=0 stretch (carboxylic acid)
1570, 1448 C-C stretch (aromatic)

1403 C-O-H bend

1289, 1237 C-H bend (in-plane)

769 C-H bend (out-of-plane)

Reference:[1]

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Fragmentation
192 65.1 [M+2]*

190 99.9 [M]*

175 44.0 [M-OH+2]*

173 69.5 [M-OH]*

145 37.3 [M-COOH]*

Reference:[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a 400 MHz spectrometer. The samples were dissolved in deuterated dimethyl sulfoxide
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(DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared
(FTIR) spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) disc.[1]
The spectrum was recorded in the range of 4000-400 cm~1. The gas-phase IR spectrum has
also been reported by the National Institute of Standards and Technology (NIST).[3]

Mass Spectrometry (MS): Electron lonization Mass Spectrometry (EI-MS) was performed using
a Hitachi M-80 instrument with an ionization energy of 70 eV.[2] The data was also acquired
using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2] The mass-to-charge
ratio (m/z) and relative intensities of the fragments were recorded.

Visualizations

To further elucidate the experimental workflow and molecular structure, the following diagrams
are provided.

Spectroscopic Analysis

Sample Preparation Data Interpretation

3,5-Dichlorobenzoic Acid

IR Spectroscopy Structural Elucidation

NMR Spectroscopy
(1H’ 13(:)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Chemical structure of 3,5-Dichlorobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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